Lansoprazole N-oxide: An In-depth Technical Guide
Lansoprazole N-oxide: An In-depth Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole N-oxide is a prominent impurity and a metabolite of lansoprazole, a widely used proton pump inhibitor. This technical guide provides a comprehensive overview of Lansoprazole N-oxide, focusing on its chemical and physical properties, synthesis, analytical characterization, and known biological significance. While it is recognized as a prodrug that is converted in vivo to lansoprazole sulfone, detailed pharmacokinetic and pharmacodynamic data for Lansoprazole N-oxide itself are not extensively reported in publicly available literature.[1][2] This document consolidates the existing knowledge to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
Lansoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. The purity and metabolic profile of lansoprazole are of critical importance for its safety and efficacy. Lansoprazole N-oxide has been identified as a significant process-related impurity and a product of lansoprazole degradation under acidic or basic conditions.[3] Furthermore, it is a known metabolite formed during the oxidative metabolism of lansoprazole. Understanding the properties and behavior of Lansoprazole N-oxide is crucial for quality control during drug manufacturing and for a complete comprehension of lansoprazole's metabolic fate.
Chemical and Physical Properties
Lansoprazole N-oxide is a derivative of lansoprazole where the pyridine nitrogen has been oxidized. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [3] |
| Synonyms | Lansoprazole Impurity A, Lansoprazole EP Impurity A | [2] |
| CAS Number | 213476-12-1 | |
| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | |
| Molecular Weight | 385.36 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 164 °C | |
| Solubility | Soluble in DMSO | |
| UV λmax | 279 nm |
Synthesis of Lansoprazole N-oxide
The synthesis of Lansoprazole N-oxide is a multi-step process that can be achieved through the oxidation of a suitable precursor. A detailed experimental protocol is provided below, based on established synthetic routes.
Experimental Protocol: Synthesis of Lansoprazole N-oxide
The synthesis involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide with 2-mercapto-1H-benzimidazole followed by oxidation.
Step 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole
-
Dissolve 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in a solution of NaOH (4 g, 100 mmol) in water (50.0 mL).
-
To this solution, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in acetone (50.0 mL).
-
Stir the reaction mixture for 1 hour until the reaction is complete.
-
Filter the isolated solid, wash it with a 1:1 mixture of water and acetone (20.0 mL).
-
Dry the solid at 40–45 °C to obtain the intermediate product as a white solid.
Step 2: Oxidation to Lansoprazole N-oxide
-
Cool a solution of the intermediate from Step 1 (6.0 g, 16 mmol) in chloroform (30.0 mL) to -10 to -15 °C.
-
Slowly add a solution of m-chloroperbenzoic acid (m-CPBA) (4.0 g, 16 mmol) in chloroform (30.0 mL) over a period of 30 minutes, maintaining the temperature.
-
Pour the reaction mixture into a solution of NaOH (2.0 g, 50 mmol) in water (50.0 mL).
-
Adjust the pH to 8–8.5 using acetic acid.
-
Separate the organic and aqueous layers.
-
Extract the organic layer with an aqueous NaOH solution (1.5 g in 30.0 mL water).
-
Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide intermediate.
-
The aqueous layer contains the Lansoprazole N-oxide product.
Analytical Characterization
A variety of analytical techniques are employed for the identification and quantification of Lansoprazole N-oxide, particularly in the context of purity testing for lansoprazole drug substances.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for separating Lansoprazole N-oxide from lansoprazole and other related impurities.
| Parameter | HPLC Method 1 | UPLC Method 1 |
| Column | Purospher®STAR RP-18 endcapped (5 μm) 150x4.6 mm | Waters Acquity BEH C18 |
| Mobile Phase A | Filtered and degassed mixture of water, acetonitrile, and triethylamine (60:40:1), pH 7.0 with phosphoric acid | pH 7.0 phosphate buffer and methanol (90:10 v/v) |
| Mobile Phase B | - | Methanol and acetonitrile (50:50 v/v) |
| Elution | Isocratic | Gradient |
| Flow Rate | 0.8 mL/min | Not specified |
| Detection | UV at 285 nm | UV at 285 nm |
| Reference(s) | Not specified | Not specified |
Spectroscopic Methods
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of Lansoprazole N-oxide.
4.2.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition. The protonated molecular ion [M+H]⁺ is typically observed.
| Ionization Mode | Observed m/z [M+H]⁺ | Calculated Formula | Reference(s) |
| Electrospray Ionization (ESI) | 386.0781 | C₁₆H₁₅F₃N₃O₃S⁺ | Not specified |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Significance and Metabolism
Role as a Prodrug and Metabolite
Lansoprazole N-oxide is described as a prodrug that is converted in vivo to lansoprazole sulfone. It is also a metabolite of lansoprazole, formed through oxidative processes in the liver. The metabolism of the parent drug, lansoprazole, is primarily mediated by the cytochrome P450 (CYP) enzyme system.
-
CYP3A4: This is the major enzyme responsible for the formation of lansoprazole sulfone from lansoprazole. It is plausible that CYP3A4 is also involved in the metabolism of Lansoprazole N-oxide to lansoprazole sulfone N-oxide.
-
CYP2C19: This enzyme is primarily involved in the 5-hydroxylation of lansoprazole.
The in vivo conversion of Lansoprazole N-oxide to lansoprazole sulfone suggests that it may contribute to the overall pharmacological effect of lansoprazole, although the extent of this contribution is not well-quantified.
Pharmacokinetics and Pharmacodynamics
There is a notable lack of specific, quantitative pharmacokinetic data (e.g., half-life, bioavailability, Cmax) and pharmacodynamic data (e.g., IC50 for H⁺/K⁺-ATPase inhibition) for Lansoprazole N-oxide in the public domain. The majority of available studies focus on the parent compound, lansoprazole.
Signaling Pathways
Direct evidence of signaling pathways modulated by Lansoprazole N-oxide is not available. However, the parent compound, lansoprazole, has been shown to have effects beyond proton pump inhibition, including anti-inflammatory and antioxidant activities. These effects may be linked to pathways such as the Nrf2-mediated antioxidant response. Whether Lansoprazole N-oxide shares these activities is currently unknown.
Conclusion
Lansoprazole N-oxide is an important molecule in the context of the pharmaceutical chemistry of lansoprazole. As a key impurity and a metabolite, its synthesis and characterization are well-documented, with robust analytical methods available for its detection and quantification. While its role as a prodrug for lansoprazole sulfone is established, a significant gap exists in the literature regarding its specific pharmacokinetic and pharmacodynamic profile. Further research is warranted to fully elucidate the biological activity and in vivo behavior of Lansoprazole N-oxide to build a more complete understanding of the overall pharmacology of lansoprazole.
